
1-Phenyl-2-(trifluoromethyl)cyclopropan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenyl-2-(trifluoromethyl)cyclopropan-1-amine is a compound characterized by the presence of a cyclopropane ring substituted with a phenyl group and a trifluoromethyl group
Méthodes De Préparation
The synthesis of 1-Phenyl-2-(trifluoromethyl)cyclopropan-1-amine can be achieved through several synthetic routes. One common method involves the cyclopropanation of styrene derivatives with trifluoromethyl diazomethane under specific reaction conditions. Another approach includes the use of trifluoromethylated cyclopropane intermediates, which are then subjected to amination reactions to introduce the amine group.
Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
1-Phenyl-2-(trifluoromethyl)cyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding cyclopropane carboxylic acids.
Reduction: Reduction reactions can convert the compound into cyclopropane derivatives with different functional groups.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Phenyl-2-(trifluoromethyl)cyclopropan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-Phenyl-2-(trifluoromethyl)cyclopropan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The cyclopropane ring provides rigidity to the molecule, influencing its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
1-Phenyl-2-(trifluoromethyl)cyclopropan-1-amine can be compared with other similar compounds such as:
1-Phenyl-2-(trifluoromethyl)cyclopropane: Lacks the amine group, resulting in different chemical reactivity and applications.
2-(2-(trifluoromethyl)phenyl)cyclopropan-1-amine: Similar structure but with different substitution patterns, leading to variations in biological activity.
1-{4-[(trifluoromethyl)sulfanyl]phenyl}cyclopropan-1-amine:
The uniqueness of this compound lies in its combination of the trifluoromethyl group and the cyclopropane ring, which together contribute to its distinctive chemical and biological properties.
Propriétés
Formule moléculaire |
C10H10F3N |
|---|---|
Poids moléculaire |
201.19 g/mol |
Nom IUPAC |
1-phenyl-2-(trifluoromethyl)cyclopropan-1-amine |
InChI |
InChI=1S/C10H10F3N/c11-10(12,13)8-6-9(8,14)7-4-2-1-3-5-7/h1-5,8H,6,14H2 |
Clé InChI |
USPGKTGJJLXTRZ-UHFFFAOYSA-N |
SMILES canonique |
C1C(C1(C2=CC=CC=C2)N)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



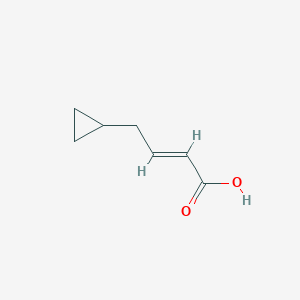

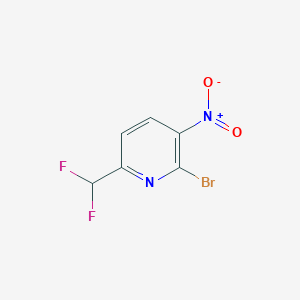

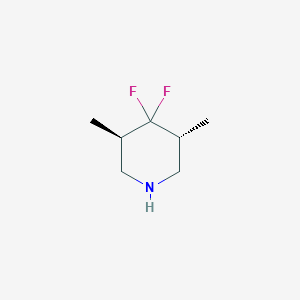
![({4-[(dimethylamino)methyl]phenyl}methyl)({[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl})amine](/img/structure/B13570302.png)

![N-Methyl-2-[(2-nitrophenyl)sulfanyl]benzamide](/img/structure/B13570312.png)

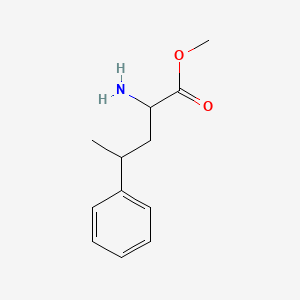
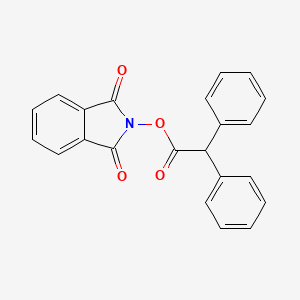
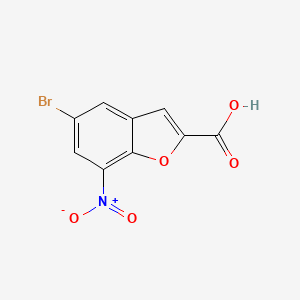
![[1-(1,1-Difluoroethyl)cyclobutyl]methanol](/img/structure/B13570357.png)
